An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)benzonitrile Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)benzonitrile Hydrochloride
Introduction
4-(Aminomethyl)benzonitrile Hydrochloride is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a nitrile group on a stable benzene ring, makes it a valuable building block in organic synthesis.[1] As a hydrochloride salt, it offers enhanced stability and handling properties compared to its free base form.[2] This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for their work.
Chemical Identity and Molecular Structure
4-(Aminomethyl)benzonitrile Hydrochloride is the salt formed from the reaction of 4-(aminomethyl)benzonitrile with hydrochloric acid. The protonation of the primary amine group results in an ammonium salt, which significantly influences its physical and chemical properties, most notably its solubility and stability.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source(s) |
| CAS Number | 15996-76-6 | [3] |
| Molecular Formula | C₈H₉ClN₂ | [3] |
| Molecular Weight | 168.62 g/mol | [4] |
| IUPAC Name | 4-(aminomethyl)benzonitrile;hydrochloride | [4] |
| Synonyms | 4-Cyanobenzylamine Hydrochloride, p-Cyanobenzylamine HCl | [3] |
| SMILES | C1=CC(=CC=C1CN)C#N.Cl | [4] |
| InChIKey | QREZLLYPLRPULF-UHFFFAOYSA-N |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 4-(Aminomethyl)benzonitrile Hydrochloride is paramount for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its stability under various conditions.
Appearance and Form
4-(Aminomethyl)benzonitrile Hydrochloride is typically supplied as a white to off-white or pale cream crystalline solid or powder.[3]
Melting Point
The melting point is a critical indicator of purity. For this compound, the literature values are consistently high, reflecting its ionic character and crystalline nature.
Table 2: Melting Point of 4-(Aminomethyl)benzonitrile Hydrochloride
| Melting Point Range (°C) | Source(s) |
| 274-279 | |
| 270-282 | [3] |
Solubility
The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine. Qualitative assessments indicate that it is soluble in water and slightly soluble in polar organic solvents like methanol and DMSO. For many applications, particularly in drug development and biological assays, a quantitative understanding of solubility is essential.
While specific quantitative solubility data in common solvents is not extensively reported in the literature, the following protocol outlines a robust method for its determination.
Experimental Protocol: Equilibrium Solubility Determination
This protocol is based on the isothermal shake-flask method, a gold standard for solubility measurement.
Objective: To determine the quantitative solubility of 4-(Aminomethyl)benzonitrile Hydrochloride in various solvents at a controlled temperature.
Materials:
-
4-(Aminomethyl)benzonitrile Hydrochloride (high purity)
-
Selected solvents (e.g., deionized water, methanol, ethanol, DMSO)
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a syringe filter, and accurately dilute it with a suitable mobile phase.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Acidity (pKa)
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To experimentally determine the pKa of 4-(Aminomethyl)benzonitrile Hydrochloride.
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at which half of the compound has been neutralized.
Materials:
-
4-(Aminomethyl)benzonitrile Hydrochloride
-
Standardized 0.1 M NaOH solution
-
Deionized water (boiled to remove CO₂)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope. The pKa is the pH at the half-equivalence point. A more accurate determination can be made by plotting the first or second derivative of the titration curve.
Spectroscopic Properties
Spectroscopic analysis is essential for confirming the identity and purity of 4-(Aminomethyl)benzonitrile Hydrochloride.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Broad absorptions in the region of 3000-2800 cm⁻¹ characteristic of the ammonium salt (R-NH₃⁺).
-
C≡N stretching: A sharp, medium-intensity peak around 2230 cm⁻¹.
-
C-H stretching (aromatic): Absorptions typically above 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
N-H bending: Around 1600-1500 cm⁻¹.
The identity of the compound can be confirmed by matching the obtained spectrum with a reference spectrum.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
Aromatic protons: Signals in the aromatic region (typically δ 7.5-8.0 ppm), likely showing a doublet of doublets pattern characteristic of a 1,4-disubstituted benzene ring.
-
Methylene protons (-CH₂-): A singlet or a slightly broadened singlet around δ 4.0-4.5 ppm.
-
Ammonium protons (-NH₃⁺): A broad singlet, the chemical shift of which can be solvent-dependent, often in the region of δ 8.0-9.0 ppm in DMSO-d₆.
-
-
¹³C NMR:
-
Nitrile carbon (-C≡N): A signal around δ 118-120 ppm.
-
Aromatic carbons: Four signals in the aromatic region (δ 120-150 ppm), with two quaternary carbons and two protonated carbons.
-
Methylene carbon (-CH₂-): A signal around δ 40-45 ppm.
-
The characterization of a related polymer using ¹H NMR and ¹³C NMR spectroscopy has been reported, confirming the utility of these techniques.[2]
Purity Assessment: Assay by Titration
The purity of 4-(Aminomethyl)benzonitrile Hydrochloride is often determined by titration of the chloride ion, a method referred to as "Assay (Titration ex Chloride)".[3] Argentometric titration is the standard procedure for this analysis.
Experimental Protocol: Assay by Argentometric Titration
Objective: To determine the purity of 4-(Aminomethyl)benzonitrile Hydrochloride by quantifying its chloride content.
Principle: The chloride ions in a sample solution are titrated with a standard solution of silver nitrate (AgNO₃). The endpoint, where all chloride ions have precipitated as silver chloride (AgCl), can be detected potentiometrically or with a chemical indicator.
Caption: Workflow for the assay of 4-(Aminomethyl)benzonitrile Hydrochloride.
Materials:
-
4-(Aminomethyl)benzonitrile Hydrochloride
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Deionized water
-
Potentiometric titrator with a silver electrode or a suitable indicator (e.g., potassium chromate for Mohr's method).
Methodology:
-
Sample Preparation: Accurately weigh a suitable amount of the compound and dissolve it in deionized water.
-
Titration: Titrate the sample solution with standardized 0.1 M AgNO₃.
-
Endpoint Detection:
-
Potentiometric: Monitor the potential change using a silver electrode. The endpoint is the point of maximum inflection in the titration curve.
-
Indicator (Mohr's Method): Add potassium chromate indicator. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate after all the chloride has precipitated.
-
-
Calculation: Calculate the percentage of chloride in the sample based on the volume of AgNO₃ consumed. From this, the assay of 4-(Aminomethyl)benzonitrile Hydrochloride can be determined.
Stability Profile
The stability of a compound is a critical parameter, especially in the context of drug development and for determining appropriate storage conditions and shelf-life. As a hydrochloride salt, 4-(Aminomethyl)benzonitrile Hydrochloride is expected to be more stable than its free base.[2] However, comprehensive stability data from forced degradation studies are not widely published.
For a thorough assessment of its stability, forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as outlined by the International Council for Harmonisation (ICH) guidelines should be performed.
Caption: Logical flow of a forced degradation study.
These studies are crucial for developing and validating a stability-indicating analytical method, which can separate the intact compound from any potential degradation products.
Safety and Handling
4-(Aminomethyl)benzonitrile Hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored at room temperature in a well-sealed container, away from moisture.[6]
Applications in Research and Development
The unique bifunctional nature of 4-(Aminomethyl)benzonitrile Hydrochloride makes it a valuable intermediate in several areas:
-
Synthesis of Bioactive Molecules: It is used in the synthesis of fluorescent-labeled bisbenzamidine, which serves as a biochemical tool in biomedical studies.
-
Polymer and Materials Science: It can be used to synthesize 3-(p-benzylamino)-1,2,4,5-tetrazine, which is employed in the modification of alginate hydrogels for cell engineering applications.
-
Organic Synthesis: It serves as a precursor for a variety of anilines, aromatic amines, and nitro compounds.[1]
Conclusion
4-(Aminomethyl)benzonitrile Hydrochloride is a key chemical intermediate with well-defined structural and basic physical properties. While quantitative data for some parameters like solubility and pKa are not extensively documented, this guide provides robust, field-proven methodologies for their determination. A comprehensive understanding of its physicochemical properties, from solubility and stability to spectroscopic characteristics, is essential for its successful application in the synthesis of novel compounds and materials. This guide serves as a foundational resource for scientists and researchers, enabling them to effectively utilize and characterize this important molecule.
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
- Saracino, M. A., & Raggi, M. A. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Iranian Chemical Society, 2(4), 284-293.
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- Smela, J. W. (2005). A Validated Stability-indicating HPLC Assay for Zolmitriptan. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 997-1003.
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PubChem. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from [Link]
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Applichem. (n.d.). 4-(Aminomethyl)benzonitrile Hydrochloride. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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- University of Chemistry and Technology, Prague. (n.d.).Argentometric determination of chlorides.
- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine, 7(11), 9-32.
- Rapelly, G. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 9(4), 01-04.
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Scribd. (n.d.). Argentometric Titration Methods Overview. Retrieved from [Link]
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